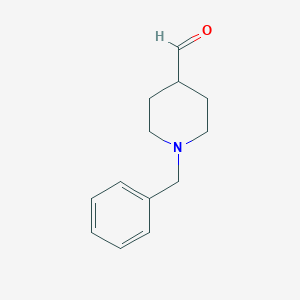

1-Benzylpiperidine-4-carbaldehyde

Description

1-Benzylpiperidine-4-carbaldehyde (CAS: 22065-85-6) is a piperidine derivative with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.29 g/mol. It is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a formyl (-CHO) group at the 4-position. The compound is typically synthesized via oxidation of 1-benzylpiperidin-4-methanol using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO), yielding a pale yellow oil with a melting point of 145–149°C . Key spectroscopic data includes:

- IR (KBr): Peaks at 3046 cm⁻¹ (C-H aromatic), 2865 cm⁻¹ (C-H aliphatic), and 1725 cm⁻¹ (C=O stretch) .

- ¹³C NMR (CDCl₃): Distinct signals at δ 202.13 (aldehyde carbon), 72.91 (piperidine C-4), and 41.85–58.81 (piperidine and benzyl carbons) .

This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing acetylcholinesterase (AChE) inhibitors like donepezil and its derivatives, which are used in Alzheimer’s disease treatment . It also serves as a precursor for melatonin analogs with neuroprotective properties .

Propriétés

IUPAC Name |

1-benzylpiperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIBOXBBPQRZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176554 | |

| Record name | 1-Benzylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-85-6 | |

| Record name | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22065-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022065856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpiperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5RKG3HX5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Catalytic System Design

The TEMPO-mediated oxidation of 1-benzyl-4-piperidine methanol to 1-benzylpiperidine-4-carbaldehyde operates via a nitroxyl radical mechanism. TEMPO acts as a selective catalyst, oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. The system employs sodium periodate (NaIO₄) as the stoichiometric oxidant and sodium bromide (NaBr) as a co-catalyst, enhancing the regeneration of the active oxoammonium species. The reaction proceeds in dichloromethane or chloroform at ambient temperatures (20–25°C), achieving completion within 5–12 hours.

Key Reaction Parameters

-

Catalyst Loading : TEMPO is used at 0.5–2.5 mol% relative to the substrate, with optimal performance observed at 1 mol% (yield: 92.1%).

-

Solvent Selection : Dichloromethane outperforms tetrahydrofuran and dimethylformamide, minimizing side reactions and simplifying purification.

-

Oxidant Ratio : A 1.2:1 molar ratio of NaIO₄ to substrate ensures complete conversion, while NaBr (0.12 equiv) accelerates electron transfer.

Optimization of Reaction Conditions

Experimental data from patent examples reveal the interdependence of temperature, time, and catalyst loading (Table 1).

Table 1. Performance of TEMPO-Mediated Oxidation Under Varied Conditions

| Example | Substrate (mmol) | Solvent | TEMPO (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|---|

| 1 | 25 | Dichloromethane | 1 | 20 | 12 | 92.1 | 99% |

| 2 | 25 | Chloroform | 2 | 25 | 5 | 84.3 | 99% |

| 4 | 25,000 | Dichloromethane | 1 | 25 | 12 | 93.3 | 99% |

Higher temperatures (25°C) reduce reaction time but marginally decrease yield due to minor side product formation. Scalability is demonstrated in Example 4, where kilogram-scale production maintains a 93.3% yield, underscoring industrial viability.

Traditional Oxidation Approaches and Limitations

Oxalyl Chloride/DMSO-Mediated Oxidation

Prior methods relied on oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) under cryogenic conditions (−50°C). This Swern-type oxidation suffers from:

-

Low Yields (≤70%) : Over-oxidation and side reactions reduce efficiency.

-

Harsh Conditions : Strict temperature control and moisture-free environments are required, complicating scale-up.

-

Toxic Byproducts : Generation of volatile chlorinated compounds (e.g., CO, HCl) poses safety and environmental hazards.

Comparative Analysis of Methodologies

Table 2. TEMPO vs. Traditional Oxidation: Key Metrics

| Parameter | TEMPO/NaIO₄/NaBr | Oxalyl Chloride/DMSO |

|---|---|---|

| Yield (%) | 84–93 | ≤70 |

| Reaction Temp (°C) | 20–25 | −50 |

| Catalyst Toxicity | Low | High |

| Scalability | Excellent | Poor |

| Environmental Impact | Moderate | High |

The TEMPO system eliminates cryogenic requirements and reduces hazardous waste, though dichloromethane’s environmental profile remains a concern.

Experimental Reproducibility and Quality Control

Patented procedures specify HPLC purity ≥99%, validated by identical retention times and spectral data (IR, NMR) across batches . Post-synthesis purification is unnecessary, reducing production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium periodate, sodium bromide, and 2,2,6,6-tetramethyl-1-piperidone.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: 1-Benzylpiperidine-4-carboxylic acid.

Reduction: 1-Benzylpiperidine-4-methanol.

Substitution: Products depend on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Benzylpiperidine-4-carbaldehyde features a piperidine ring substituted with a benzyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 203.29 g/mol. The compound exists as a clear liquid with a boiling point of 128 °C and a flash point of 110 °C, making it suitable for various laboratory applications .

Scientific Research Applications

This compound is utilized in several scientific research fields:

1. Chemistry:

- Synthesis Intermediate: It serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the production of pharmaceuticals.

- Reactivity Studies: The unique substitution pattern allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

2. Biology:

- Enzyme Interaction Studies: The compound is employed in studying enzyme interactions and metabolic pathways, particularly those involving acetylcholinesterase inhibition.

- Neuropharmacology: It is significant in researching cholinergic transmission, especially concerning Alzheimer's disease treatments .

3. Medicine:

- Pharmaceutical Synthesis: this compound is a precursor in the synthesis of Donepezil (E2020), a drug used to treat Alzheimer's disease. It plays a vital role in enhancing acetylcholine levels by inhibiting acetylcholinesterase, thereby improving cognitive function in patients .

- Development of Other Drugs: The compound is also explored for synthesizing selective α1 receptor antagonists and MCH-R1 antagonists, expanding its therapeutic potential .

Common Synthetic Routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | Sodium Periodate, Sodium Bromide | THF or DMF; 0–40 °C; 5–12 hours | 80%–96% |

| Oxidation | Oxalyl Chloride | Severe conditions; complex purification | Variable |

This compound can also undergo further reactions such as:

- Oxidation to form carboxylic acids.

- Reduction to produce primary alcohols.

- Substitution reactions involving nucleophiles under acidic or basic conditions .

Case Studies

Case Study 1: Donepezil Synthesis

A notable application of this compound is its role in synthesizing Donepezil. The compound undergoes condensation with 5,6-dimethoxy-1-indanone in the presence of alkali metal carbonates at elevated temperatures to form an intermediate that is subsequently hydrogenated to yield Donepezil. This process highlights the compound's significance in developing effective Alzheimer's treatments .

Case Study 2: Enzyme Interaction Research

Research utilizing this compound has demonstrated its efficacy in inhibiting acetylcholinesterase activity, leading to increased acetylcholine levels. This effect has been documented in various studies focusing on cognitive enhancement strategies for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 1-benzylpiperidine-4-carbaldehyde is primarily related to its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of donepezil, it undergoes condensation with dimethoxy-dihydro-indenone, facilitated by n-butyllithium, to form the final product . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1-Benzyl-3-piperidone Hydrochloride Hydrate (CAS: 346694-73-3)

- Structure: Features a ketone group at the 3-position instead of an aldehyde.

- Molecular Formula: C₁₂H₁₆ClNO₂.

- Applications: Used in the synthesis of antipsychotic agents.

- Key Difference: The ketone group reduces electrophilicity compared to the aldehyde, making it less reactive in nucleophilic additions .

4-Piperidinecarboxaldehyde (CAS: 872-85-5)

- Structure: Lacks the benzyl group, resulting in a simpler piperidine backbone.

- Molecular Formula: C₆H₉NO.

- Applications: Primarily used in small-molecule library synthesis.

(E)-4-(1-Benzylpiperidin-4-yl)but-3-en-2-one (Compound 32)

- Structure: Conjugated enone system derived from 1-benzylpiperidine-4-carbaldehyde via Wittig–Horner reaction.

- Synthesis Yield: 90% under optimized conditions (THF, reflux) .

- Applications: Intermediate in quinoline derivatives with AChE inhibitory activity .

- Comparison: The extended conjugation enhances UV absorbance (λₘₐₐ ~250 nm), useful in analytical tracking during synthesis .

Pharmacological Relevance Comparison

Key Insight: While this compound itself lacks direct pharmacological activity, its derivatives exhibit potent AChE inhibition and antioxidant properties, underscoring its versatility in drug design .

Activité Biologique

1-Benzylpiperidine-4-carbaldehyde (C13H17NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of a benzyl group attached to a piperidine ring, with an aldehyde functional group at the fourth position. Its molecular structure allows for various interactions with biological targets, making it a valuable compound for research and development in pharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties by modulating critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt. Research has demonstrated that its derivatives possess antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Modulation of NF-κB signaling |

Neuroprotective Effects

This compound has shown promise in neuroprotective applications, particularly in the context of Alzheimer's disease. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.25 | Human AChE |

| Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate | 0.0167 | Human AChE |

These findings indicate that the compound may enhance cholinergic function and provide neuroprotective benefits against amyloid-beta-induced toxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various derivatives of this compound have been synthesized and tested against a range of bacterial strains, demonstrating moderate to strong activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthesis Methods

Synthesis of this compound typically involves the condensation of benzylamine with piperidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity.

- Condensation Reaction : Benzylamine is reacted with piperidine-4-carboxaldehyde in the presence of acetic acid.

- Use of Catalysts : Employing catalysts like p-toluenesulfonic acid can enhance reaction rates and yields.

- Alternative Routes : Other synthetic routes involve the use of alkylating agents or reductive amination techniques.

Case Studies

In a study focusing on the synthesis and biological evaluation of novel derivatives, researchers found that modifications at the piperidine nitrogen significantly affected both the potency and selectivity for AChE inhibition . Additionally, a recent patent highlighted the utility of 1-benzylpiperidine derivatives in developing therapeutically active compounds .

Q & A

Basic Question | Analytical Characterization

- Spectroscopy:

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced Question | Structural Analysis

Crystallographic tools like SHELXL and SIR97 enable precise determination of molecular geometry:

- Data Collection: Use high-resolution X-ray diffraction (0.8–1.0 Å) to resolve bond lengths/angles in derivatives .

- Refinement: Apply twin-law corrections in SHELXL for overlapping reflections in twinned crystals .

- Validation: Cross-check with Cambridge Structural Database (CSD) entries to validate conformational stability .

What strategies reconcile contradictory spectroscopic data during structural elucidation?

Advanced Question | Data Contradiction Analysis

- Multi-Technique Validation: Combine NMR, mass spectrometry, and X-ray crystallography to resolve discrepancies. For example, an aldehyde proton (NMR) may appear shifted due to hydrogen bonding, which crystallography can clarify .

- Dynamic Effects: Consider rotameric equilibria in solution (NMR) versus static solid-state (X-ray) structures .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

How do reaction conditions influence regioselectivity in derivatization reactions of this compound?

Advanced Question | Reaction Optimization

- Aldehyde Reactivity: The 4-carbaldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) under anhydrous conditions (THF, 0°C), while the benzyl group remains inert .

- Catalytic Control: Use Lewis acids (e.g., BF·OEt) to direct substitutions to the piperidine nitrogen .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance enolate formation for α-functionalization of the aldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.